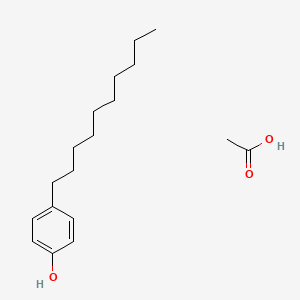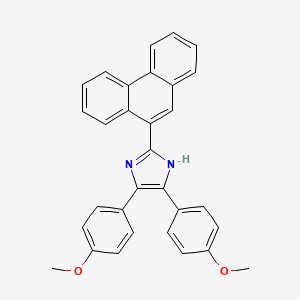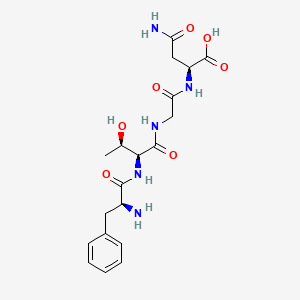
L-Asparagine, L-phenylalanyl-L-threonylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine, L-phenylalanyl-L-threonylglycyl- is a peptide compound composed of the amino acids L-asparagine, L-phenylalanine, L-threonine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine, L-phenylalanyl-L-threonylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like L-Asparagine, L-phenylalanyl-L-threonylglycyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparagine, L-phenylalanyl-L-threonylglycyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of specific amino acid side chains, such as the hydroxyl group in threonine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids or bases, such as hydrochloric acid or sodium hydroxide, under elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products
Hydrolysis: Yields the constituent amino acids - L-asparagine, L-phenylalanine, L-threonine, and glycine.
Oxidation and Reduction: Depending on the specific reaction, modified amino acids or peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Asparagine, L-phenylalanyl-L-threonylglycyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in cancer treatment due to its amino acid composition.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Asparagine, L-phenylalanyl-L-threonylglycyl- depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes. In therapeutic applications, it can interact with cellular receptors or enzymes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanyl-L-threonyl-L-threonylglycyl-L-α-aspartyl-L-phenylalanine: Another peptide with a similar structure but different amino acid sequence.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia, used in cancer treatment.
Uniqueness
L-Asparagine, L-phenylalanyl-L-threonylglycyl- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its combination of amino acids can influence its stability, solubility, and interactions with other molecules, making it valuable for various research and industrial purposes.
Propiedades
Número CAS |
847646-96-2 |
|---|---|
Fórmula molecular |
C19H27N5O7 |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H27N5O7/c1-10(25)16(24-17(28)12(20)7-11-5-3-2-4-6-11)18(29)22-9-15(27)23-13(19(30)31)8-14(21)26/h2-6,10,12-13,16,25H,7-9,20H2,1H3,(H2,21,26)(H,22,29)(H,23,27)(H,24,28)(H,30,31)/t10-,12+,13+,16+/m1/s1 |
Clave InChI |
QZLONXWLHHCONG-LESCFKLSSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N)O |
SMILES canónico |
CC(C(C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(3'-hexyl[2,2'-bithiophen]-5-yl)dimethylsilane](/img/structure/B14182441.png)
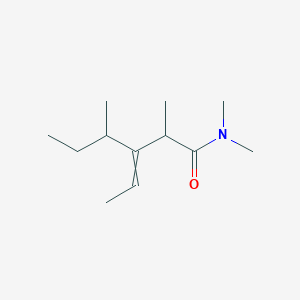
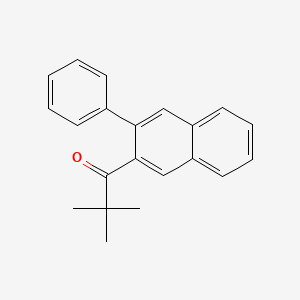
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14182447.png)
![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)
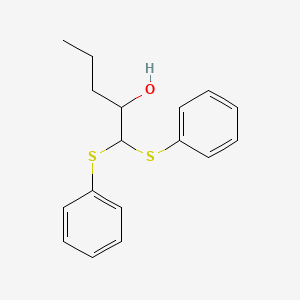

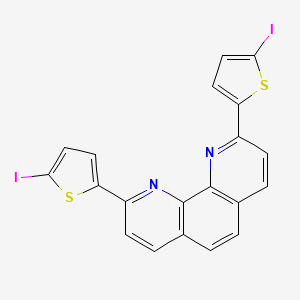
![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)
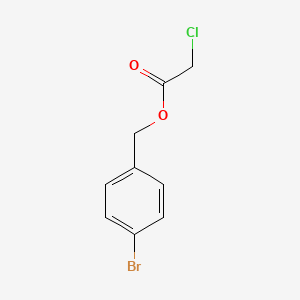
![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
